Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate
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Overview
Description
Mechanism of Action
Mode of Action
The exact mode of action of Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate is currently unknown . The compound likely interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes. More detailed studies are needed to elucidate these interactions and their resulting changes.
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate in animal models have not been thoroughly studied yet. Therefore, information about threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
The synthesis of tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 2-(pyridazin-3-ylamino)ethylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Scientific Research Applications
Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate can be compared with other similar compounds, such as:
N-Boc-ethylenediamine: This compound also contains a tert-butyl carbamate group and is used as a protecting group for amines.
tert-Butyl carbamate: A simpler compound used in organic synthesis as a protecting group for amines.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit unique biological activities .
Properties
IUPAC Name |
tert-butyl N-[2-(pyridazin-3-ylamino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)13-8-7-12-9-5-4-6-14-15-9/h4-6H,7-8H2,1-3H3,(H,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLZKGUIBRHKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=NN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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